molecular formula C16H16N4OS B15103596 1-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-6-carboxamide

1-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-6-carboxamide

Cat. No.: B15103596
M. Wt: 312.4 g/mol
InChI Key: JFUFETHVIRSNNO-UHFFFAOYSA-N
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Description

1-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines an indole ring with a thieno-pyrazole moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-6-carboxamide involves multiple steps, typically starting with the preparation of the thieno-pyrazole intermediate. This intermediate is then coupled with an indole derivative under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-6-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-6-carboxamide can be compared with other similar compounds, such as:

    1,3,4-thiadiazole derivatives: These compounds also feature a heterocyclic structure and have similar biological activities.

    2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: This compound shares some structural similarities and is studied for its antioxidant properties.

    N-Methyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline: Another heterocyclic compound with potential biological activities.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

1-methyl-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)indole-6-carboxamide

InChI

InChI=1S/C16H16N4OS/c1-19-6-5-10-3-4-11(7-14(10)19)16(21)17-15-12-8-22-9-13(12)18-20(15)2/h3-7H,8-9H2,1-2H3,(H,17,21)

InChI Key

JFUFETHVIRSNNO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NC3=C4CSCC4=NN3C

Origin of Product

United States

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